molecular formula C22H23N5O2 B12247521 2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine

2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine

Cat. No.: B12247521
M. Wt: 389.4 g/mol
InChI Key: DBZIRKOMQKTGBE-UHFFFAOYSA-N
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Description

2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with oxolane, piperidine, and pyrimidine groups. These functional groups contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is to start with the naphthyridine core and introduce the substituents through a series of reactions such as nucleophilic substitution, cyclization, and condensation reactions. For instance, the piperidine ring can be introduced via a nucleophilic substitution reaction, followed by the addition of the oxolane group through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties .

Scientific Research Applications

2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes like signal transduction and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine is unique due to its combination of functional groups and the naphthyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

oxolan-3-yl-[4-(6-pyrimidin-5-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C22H23N5O2/c28-22(17-5-8-29-13-17)27-6-3-15(4-7-27)20-2-1-16-9-18(12-25-21(16)26-20)19-10-23-14-24-11-19/h1-2,9-12,14-15,17H,3-8,13H2

InChI Key

DBZIRKOMQKTGBE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=NC=C(C=C3C=C2)C4=CN=CN=C4)C(=O)C5CCOC5

Origin of Product

United States

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